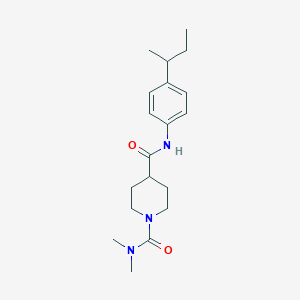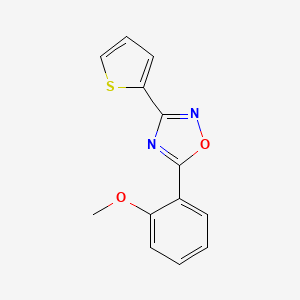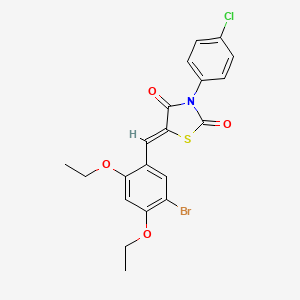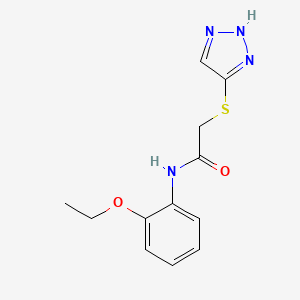![molecular formula C18H28N2O5S B5327681 5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and is known by the abbreviation 'AHMA'.
科学的研究の応用
AHMA has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, AHMA has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. Inflammation is a common factor in various diseases, and AHMA has been shown to have anti-inflammatory effects by inhibiting the production of cytokines. In neurodegenerative diseases, AHMA has been studied for its potential neuroprotective effects.
作用機序
AHMA exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cancer cell growth. AHMA has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to its anti-inflammatory effects. In neurodegenerative diseases, AHMA has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
AHMA has been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. AHMA has also been shown to have a good safety profile, with no significant toxicity reported in animal studies.
実験室実験の利点と制限
AHMA has several advantages for lab experiments, such as its high potency and selectivity for CAIX inhibition. However, one limitation of AHMA is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for AHMA research, such as studying its potential therapeutic applications in other types of cancer and exploring its effects on other targets besides CAIX. AHMA's anti-inflammatory and neuroprotective effects also warrant further investigation in various disease models. Additionally, the development of more soluble forms of AHMA could improve its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide (AHMA) is a promising chemical compound with potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of CAIX, leading to its anticancer effects, anti-inflammatory effects, and neuroprotective effects. AHMA has several advantages for lab experiments, but its low solubility in water is a limitation. Future research directions for AHMA include exploring its potential therapeutic applications in other types of cancer, investigating its effects on other targets besides CAIX, and developing more soluble forms of AHMA.
合成法
The synthesis of AHMA involves the reaction of 5-amino-2-methoxybenzoic acid with 2-hydroxycyclohexyl methylamine and isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sulfamic acid to obtain AHMA. The yield of this synthesis method is reported to be around 70%.
特性
IUPAC Name |
5-[(2-hydroxycyclohexyl)-methylsulfamoyl]-2-methoxy-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-12(2)19-18(22)14-11-13(9-10-17(14)25-4)26(23,24)20(3)15-7-5-6-8-16(15)21/h9-12,15-16,21H,5-8H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGODFJDWAVGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)


![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)

![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
